2-(2-Nitro-phenoxymethyl)-oxirane
Description
Contextualization of Nitro-Oxirane Scaffolds in Modern Synthetic Methodologies
Nitro compounds have a long and storied history in organic synthesis, serving as versatile building blocks for a wide array of transformations. sigmaaldrich.com The strong electron-withdrawing nature of the nitro group can activate adjacent positions for nucleophilic attack and can be readily transformed into other valuable functional groups, such as amines. nist.gov
The combination of a nitro group and an oxirane ring within the same molecule, as seen in nitro-oxirane scaffolds, creates a powerful synthetic intermediate. The epoxide ring provides a site for nucleophilic attack, leading to the formation of β-substituted alcohols. The regioselectivity of this ring-opening can be influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile. nih.govyoutube.com Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. youtube.commasterorganicchemistry.com
The presence of the nitro group on the aromatic ring can influence the reactivity of the epoxide. For instance, in related phenoxymethyl (B101242) oxiranes, the electronic nature of the substituent on the phenyl ring can affect the rate and regioselectivity of the ring-opening reaction.
Significance of the 2-(2-Nitro-phenoxymethyl)-oxirane Structural Motif within Advanced Chemical Research
The this compound structural motif is significant due to its potential as a precursor for a variety of more complex molecules, particularly in the realm of medicinal chemistry and materials science. While specific research on this exact isomer is limited, the applications of closely related compounds provide a strong indication of its potential.
For example, phenoxymethyl oxirane derivatives are key intermediates in the synthesis of β-adrenergic blocking agents (beta-blockers). The epoxide ring is opened by an amine to introduce the characteristic amino alcohol side chain essential for their pharmacological activity. The related compound, 2-[(2-methoxyphenoxy)methyl]oxirane, is an intermediate in the synthesis of the anti-anginal drug Ranolazine. pharmaffiliates.com This suggests that this compound could serve as a valuable building block for the synthesis of novel pharmaceutical agents. The nitro group could be reduced to an amine, providing a handle for further functionalization, or it could be utilized for its electronic effects on the molecule's properties.
In the field of polymer chemistry, phenoxymethyl oxiranes are used as monomers for the production of epoxy resins. nih.gov These resins are known for their excellent adhesive properties and chemical resistance. The incorporation of a nitro group could potentially modify the properties of the resulting polymer, for instance, by enhancing its thermal stability or altering its refractive index.
Current Research Trajectories and Identification of Key Knowledge Gaps for this compound
Current research involving scaffolds similar to this compound is focused on several key areas:
Asymmetric Synthesis: The development of stereoselective methods for the synthesis of chiral epoxides and their subsequent ring-opening reactions is a major area of interest. orgsyn.org This is particularly relevant for the synthesis of enantiomerically pure pharmaceuticals, where a specific stereoisomer is often responsible for the desired biological activity.
Catalytic Ring-Opening: The use of catalysts to control the regioselectivity and stereoselectivity of epoxide ring-opening reactions is another active area of research. This includes the use of metal-based catalysts and organocatalysts. researchgate.net
Development of Novel Heterocyclic Scaffolds: Epoxides are versatile starting materials for the synthesis of a wide range of heterocyclic compounds. Research is ongoing to explore new ways to utilize the reactivity of the epoxide ring to construct novel molecular frameworks with interesting biological or material properties. researchgate.net
Despite the potential of this compound, there are several key knowledge gaps that need to be addressed:
Detailed Reactivity Studies: While the general reactivity of epoxides and nitro compounds is well-understood, detailed studies on the specific reactivity of this compound are lacking. This includes systematic investigations of its reactions with a wide range of nucleophiles under various conditions.
Spectroscopic and Structural Characterization: Comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction data for this compound are not readily available in the public domain. Such data would be invaluable for its unambiguous identification and for understanding its conformational preferences.
Exploration of Biological Activity: There is a need for systematic screening of this compound and its derivatives for potential biological activities. Given the prevalence of the phenoxymethyl oxirane scaffold in pharmaceuticals, this is a promising avenue for future research.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-nitrophenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-10(12)8-3-1-2-4-9(8)14-6-7-5-13-7/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKKEOQDQNCTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21407-49-8 | |
| Record name | NSC1734 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Chemical Reactivity and Mechanistic Investigations of 2 2 Nitro Phenoxymethyl Oxirane
Epoxide Ring-Opening Reactions of 2-(2-Nitro-phenoxymethyl)-oxirane
The inherent ring strain (approximately 13 kcal/mol) of the oxirane moiety in this compound renders it significantly more susceptible to ring-opening reactions than acyclic ethers. masterorganicchemistry.comlibretexts.org This reactivity is the cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups. The reaction's course is profoundly influenced by the nature of the nucleophile and the specific reaction conditions employed, which dictate the regioselectivity and stereochemistry of the products. libretexts.orglibretexts.org
Nucleophilic Ring Opening: Scope, Regioselectivity, and Stereochemical Control
The nucleophilic ring-opening of the unsymmetrical this compound can proceed via two distinct pathways, attacking either the primary (C3) or the secondary (C2) carbon of the epoxide ring. The regiochemical outcome—that is, which carbon is attacked—is a direct consequence of the reaction mechanism, which can be finely tuned by the catalytic conditions.
Regiochemical Pathways in Nucleophilic Ring Opening
| Position of Attack | Carbon Attacked | Typical Conditions | Resulting Product Structure |
| Path A (Sₙ2) | Less substituted C3 | Basic or neutral (strong nucleophiles) | 1-Nu-3-(2-nitrophenoxy)propan-2-ol |
| Path B (Sₙ1-like) | More substituted C2 | Acidic (weak nucleophiles) | 2-Nu-1-(2-nitrophenoxy)propan-2-ol |
Acid-Catalyzed Pathways: Elucidation of Sₙ1 versus Sₙ2 Mechanisms
Under acidic conditions, the reaction mechanism is a hybrid of Sₙ1 and Sₙ2 characteristics. libretexts.orgstackexchange.com The reaction is initiated by the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group) and enhances the electrophilicity of the ring carbons. libretexts.orgmasterorganicchemistry.com
The subsequent nucleophilic attack occurs preferentially at the more substituted carbon (C2). libretexts.orgmasterorganicchemistry.com This regioselectivity is attributed to the fact that the C2 carbon can better stabilize the partial positive charge that develops in the transition state, a characteristic feature of an Sₙ1 reaction. libretexts.orgstackexchange.com However, a discrete carbocation intermediate does not fully form. The nucleophile attacks before the C-O bond completely breaks, leading to an inversion of stereochemistry at the site of attack, which is characteristic of an Sₙ2 reaction. libretexts.orgmasterorganicchemistry.comyoutube.com This borderline mechanism explains both the regioselectivity (Sₙ1-like) and the stereospecificity (Sₙ2-like). libretexts.org For instance, if a tertiary carbon is present in an epoxide, Sₙ1-like behavior will dominate, leading to attack at that site. youtube.com
Base-Catalyzed Pathways: Nucleophilic Attack via Sₙ2 Mechanism
In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening of this compound proceeds via a classic Sₙ2 mechanism. masterorganicchemistry.comlibretexts.org The potent nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. libretexts.org
Due to steric hindrance from the 2-nitrophenoxymethyl substituent at C2, the nucleophile preferentially attacks the less sterically encumbered primary carbon (C3). masterorganicchemistry.comresearchgate.net This reaction is a concerted process where the nucleophile attacks as the C-O bond breaks, resulting in a predictable inversion of stereochemistry at the electrophilic carbon. masterorganicchemistry.comyoutube.com The initial product is an alkoxide, which is subsequently protonated during workup to yield the final alcohol. masterorganicchemistry.com
Catalyst-Mediated Ring Opening: Lewis Acid, Transition Metal, and Organocatalytic Systems
Beyond simple acid or base catalysis, a variety of more sophisticated catalytic systems can be employed to control the ring-opening reaction.
Lewis Acid Catalysis: Lewis acids function similarly to Brønsted acids by coordinating to the epoxide oxygen, thereby activating the ring for nucleophilic attack. magtech.com.cnjsynthchem.com This activation often directs the nucleophile to the more substituted carbon. magtech.com.cn For example, catalysts like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) have been shown to be effective in promoting ring-opening reactions of related N,O-acetals. nih.gov Metal salts such as magnesium chloride (MgCl₂) and zinc perchlorate (B79767) (Zn(ClO₄)₂) are also frequently used to facilitate cleavage under non-aqueous conditions. jsynthchem.com
Transition Metal Catalysis: Transition metal complexes offer powerful tools for achieving high regioselectivity, sometimes with outcomes that differ from classical methods. rsc.org For example, platinum-on-carbon (Pt/C) catalysts have been explored for reactions involving nitrophenol epoxides, although care must be taken to avoid reductive opening of the epoxide ring. mdpi.com Cationic aluminum-salen complexes have demonstrated remarkable, catalyst-controlled regioselectivity in the ring-opening of unbiased trans-epoxides with nitrogen nucleophiles. rsc.org Palladium catalysts have also been utilized in ring-opening reactions, proceeding through a proposed mechanism involving oxidative addition and carbopalladation. scispace.com
Organocatalytic Systems: N-Heterocyclic Carbenes (NHCs) have emerged as potent organocatalysts for the ring-opening polymerization of heterocycles like aziridines, which are isoelectronic with epoxides. utwente.nl This suggests that NHCs could potentially serve as metal-free catalysts for the ring-opening of this compound, offering a modern and sustainable synthetic strategy.
Reactivity with Nitrogen-Containing Nucleophiles (e.g., Amines, Azides, Imidazoles)
This compound readily reacts with a variety of nitrogen-based nucleophiles to produce valuable β-amino alcohols.
Amines: The aminolysis of epoxides is a common method for synthesizing amino alcohols. iicbe.org For instance, aniline (B41778) has been observed to react with nitrophenol epoxide precursors, highlighting the reactivity of this class of compounds. mdpi.com
Azides: The azide (B81097) ion, typically introduced as sodium azide (NaN₃), is an effective nucleophile for epoxide ring-opening, following an Sₙ2 pathway to attack the less-hindered carbon. masterorganicchemistry.com This reaction provides a route to azido (B1232118) alcohols, which are versatile intermediates for synthesizing amines and other nitrogen-containing compounds.
Imidazoles: Imidazoles and their derivatives can open the epoxide ring to form 1-imidazolyl-propan-2-ol derivatives. Studies on the closely related phenyl glycidyl (B131873) ether show that this reaction can be efficiently carried out under microwave irradiation, often without a solvent. nih.gov The reaction typically involves the nucleophilic attack of the imidazole (B134444) nitrogen on the terminal carbon of the epoxide. nih.gov
Representative Reactions with Nitrogen Nucleophiles
| Nucleophile | Reagent Example | Conditions | Product (based on Phenyl Glycidyl Ether) | Reference(s) |
| Imidazole | 2-Methylimidazole | Neat, 120 °C, Microwave | 1-(2-Methyl-1H-imidazol-1-yl)-3-phenoxypropan-2-ol | nih.gov |
| Imidazole | 2-Ethyl-4-methylimidazole | Neat, 120 °C, Microwave | 1-(2-Ethyl-4-methyl-1H-imidazol-1-yl)-3-phenoxypropan-2-ol | nih.gov |
| Amine | Aniline | Not specified | Dimer impurity from reaction with nitrophenol epoxide | mdpi.com |
| Azide | Sodium Azide | Not specified | Azido alcohol product | masterorganicchemistry.com |
Reactivity with Oxygen-Containing Nucleophiles (e.g., Alcohols, Phenols)
The reaction of this compound with oxygen nucleophiles like alcohols and phenols is a fundamental transformation that yields valuable ether and alcohol functionalities. The regioselectivity of these reactions is highly dependent on the catalytic conditions, as described previously.
Alcohols: In acidic media, alcoholysis proceeds with the alcohol attacking the more substituted C2 position of the protonated epoxide. libretexts.org Conversely, in the presence of a strong base (to form an alkoxide), the attack occurs at the less substituted C3 position via an Sₙ2 mechanism. masterorganicchemistry.com
Phenols: Phenols can also serve as effective nucleophiles for epoxide ring-opening. jsynthchem.com In nature, the ring-opening of some epoxides is catalyzed by the phenolic proton of a tyrosine residue within an enzyme active site. jsynthchem.comiicbe.org In the laboratory, these reactions can be promoted under various conditions to yield phenoxy alcohol products.
Reactivity with Sulfur-Containing Nucleophiles (e.g., Thiols)
The epoxide ring of this compound is susceptible to nucleophilic attack, a characteristic reaction of oxiranes. researchgate.netmdpi.com Reactions with sulfur-containing nucleophiles, such as thiols, proceed via a ring-opening mechanism. This process is a valuable method for creating polyfunctional compounds. researchgate.net The reaction typically occurs under conditions that facilitate nucleophilic attack on one of the epoxide's carbon atoms. The presence of the electron-withdrawing nitrophenyl group influences the regioselectivity of the attack. Generally, in base-catalyzed or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide.
The reaction with a thiol (R-SH) leads to the formation of a β-hydroxy thioether. This transformation is significant for introducing sulfur-containing moieties into the molecular structure, which can be a precursor for various other functional groups or compounds with potential biological relevance.
Table 1: Representative Reaction of this compound with a Thiol
| Reactant 1 | Reactant 2 | Product | Product Class |
| This compound | Thiophenol | 1-(2-Nitrophenoxy)-3-(phenylthio)propan-2-ol | β-Hydroxy thioether |
This table illustrates a typical reaction. Specific conditions (catalyst, solvent, temperature) can influence reaction rates and yields.
Stereochemical Outcomes of Epoxide Ring-Opening Reactions
The ring-opening of epoxides is a stereospecific process. When a nucleophile attacks the epoxide ring, the reaction typically proceeds through an S(_N)2-type mechanism. youtube.com This results in an inversion of configuration at the carbon atom that is attacked. mdpi.comstackexchange.com
For a chiral epoxide like (R)-2-(2-Nitro-phenoxymethyl)-oxirane or (S)-2-(2-Nitro-phenoxymethyl)-oxirane, the nucleophilic attack will lead to a predictable stereochemical outcome. If the attack occurs at a chiral center, the resulting product will have the opposite stereochemistry at that center. youtube.com This stereospecificity is a cornerstone of asymmetric synthesis, allowing for the creation of specific stereoisomers, which is crucial in the synthesis of complex molecules. mdpi.com The predictability of this inversion allows chemists to design synthetic routes that yield enantiomerically pure or enriched products. youtube.com
For instance, if a nucleophile attacks the C2 carbon of (R)-2-(2-Nitro-phenoxymethyl)-oxirane, the bond between the C2 carbon and the epoxide oxygen is broken, and the new bond with the nucleophile is formed from the opposite side, leading to an inversion of the stereocenter. The stereochemistry at the other carbon of the epoxide ring is retained during this process. youtube.com
Computational Studies on Epoxide Ring-Opening Mechanisms
Computational studies, often employing Density Functional Theory (DFT), provide deep insights into the mechanisms of epoxide ring-opening reactions. nih.govrsc.orgmdpi.com These studies can model the reaction pathway, including the transition states and intermediates, to determine the energetics of the process. rsc.org For this compound, computational models can elucidate the influence of the 2-nitrophenoxymethyl substituent on the activation barriers for nucleophilic attack at either of the two epoxide carbons.
These theoretical calculations can help predict the regioselectivity of the ring-opening by comparing the activation energies for the two possible pathways. The presence of the bulky and electron-withdrawing nitrophenoxy group can have significant electronic and steric effects. Computational models can quantify these effects and correlate them with experimentally observed product distributions. nih.gov Furthermore, these studies can model the role of catalysts, such as Lewis acids, in activating the epoxide ring and lowering the energy barrier for the ring-opening process. rsc.org
Table 2: Factors Analyzed in Computational Studies of Epoxide Ring-Opening
| Analyzed Factor | Significance |
| Transition State (TS) Energy | Determines the activation barrier and predicts reaction rate. |
| Reaction Pathway Energetics | Elucidates the thermodynamic and kinetic favorability of different regioisomeric outcomes. |
| Role of Catalyst | Models how a catalyst interacts with the epoxide to lower the activation energy. rsc.org |
| Solvent Effects | Simulates the influence of the solvent on reaction pathways and energetics. nih.gov |
Transformations Involving the Nitro Group
Reductive Transformations of the Nitro Moiety
The nitro group (NO(_2)) on the aromatic ring of this compound is a versatile functional group that can undergo various reductive transformations. The six-electron reduction of a nitro group ultimately yields an amino group (NH(_2)). nih.gov This transformation is typically achieved through catalytic hydrogenation (e.g., using H(_2) gas with catalysts like Pt/C or Pd/C) or by using chemical reducing agents like Fe or Sn in acidic media. mdpi.com
However, the reduction can be controlled to yield intermediate oxidation states, such as the nitroso (-NO) or hydroxylamino (-NHOH) derivatives. nih.gov The choice of reducing agent and reaction conditions is critical for achieving selectivity. The presence of the epoxide ring introduces a complication, as some reduction conditions, particularly those involving strong acids or certain catalysts, could potentially lead to the unwanted ring-opening of the epoxide. mdpi.com Therefore, selective reduction of the nitro group requires carefully chosen conditions to preserve the integrity of the oxirane ring. mdpi.com For instance, milder catalytic systems or specific chemoselective reagents might be employed. The transformation of the nitro group to an amine significantly alters the electronic properties of the aromatic ring, changing it from electron-withdrawing to electron-donating. nih.gov
Electrophilic and Nucleophilic Reactions at the Nitro-Substituted Aromatic Ring
The electronic nature of the aromatic ring in this compound is heavily influenced by the nitro group, which is a strong electron-withdrawing group. numberanalytics.com This has profound consequences for its reactivity.
Electrophilic Aromatic Substitution: The nitro group is strongly deactivating and a meta-director for electrophilic aromatic substitution (EAS). numberanalytics.commasterorganicchemistry.com This means that reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation on the aromatic ring will be significantly slower compared to benzene (B151609) and will direct the incoming electrophile to the positions meta to the nitro group (C4 and C6). However, the existing substituents (nitro and phenoxymethyl) already occupy positions that sterically hinder further substitution, and the deactivating effect of the nitro group makes such reactions challenging. numberanalytics.com
Nucleophilic Aromatic Substitution (S(_N)Ar): Conversely, the strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (S(_N)Ar). nih.govmasterorganicchemistry.com For an S(_N)Ar reaction to occur, a good leaving group (like a halogen) must be present on the ring, typically at a position ortho or para to the nitro group. In this compound itself, there is no such leaving group. However, if a derivative, such as 2-((4-chloro-2-nitrophenoxy)methyl)oxirane, were used, the ring would be highly susceptible to attack by nucleophiles at the carbon bearing the chlorine atom. nih.gov The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing nitro group. numberanalytics.commasterorganicchemistry.com
Radical Reactions and Denitration Processes
The nitroaromatic structure can participate in radical reactions. Under certain conditions, such as photolysis or in the presence of radical initiators, the nitro group can be involved in single-electron transfer processes. The nitroaromatic radical anion can be formed, which is a key intermediate in various transformations.
Denitration, the removal of the nitro group, can occur through several mechanisms. One pathway is reductive denitration, where reducing agents, under specific conditions, can lead to the cleavage of the C-N bond and its replacement with a hydrogen atom. Another possibility is ipso-substitution, where a nucleophile attacks the carbon atom bearing the nitro group, leading to its displacement. This is less common than S(_N)Ar at positions activated by the nitro group but can occur with certain nucleophiles and substrates. Radical-mediated denitration processes have also been documented for various nitroaromatic compounds, often involving complex reaction cascades.
Synergistic Reactivity and Interplay between the Epoxide and Nitro Functionalities
The chemical behavior of this compound is significantly influenced by the electronic interplay between the oxirane (epoxide) ring and the ortho-positioned nitro group on the aromatic ring. The nitro group is a strong electron-withdrawing group, which modulates the reactivity of the entire molecule, particularly the electrophilicity of the epoxide carbons and the nucleophilicity of the ether oxygen.
The electron-withdrawing nature of the nitro group, through both inductive and resonance effects, decreases the electron density on the phenoxy oxygen. This, in turn, can influence the neighboring group participation (NGP) potential of the ether oxygen during ring-opening reactions. In many ether-containing epoxides, the ether oxygen can act as an internal nucleophile, facilitating the opening of the epoxide ring. However, in this compound, this capability may be diminished due to the reduced nucleophilicity of the phenoxy oxygen.
Conversely, the electron-withdrawing nitro group enhances the electrophilic character of the aromatic ring and, by extension, the benzylic-like carbon of the oxirane moiety. This heightened electrophilicity can render the epoxide more susceptible to nucleophilic attack compared to its non-nitrated counterpart. Studies on analogous compounds, such as 2'-(4-nitro-phenoxy)oxirane, have shown that the presence of a nitro group can increase the compound's reactivity and biological activity, such as mutagenicity, which is linked to its electrophilic nature and ability to react with biological nucleophiles like DNA. nih.gov
The interplay between the two functional groups can be summarized in the following table:
| Functional Group | Influence on Reactivity | Mechanistic Implication |
| Ortho-Nitro Group | Strong electron-withdrawing effect. | - Reduces the nucleophilicity of the phenoxy ether oxygen. - Potentially diminishes neighboring group participation by the ether oxygen. - Increases the electrophilicity of the epoxide ring carbons. |
| Epoxide Ring | A strained, reactive electrophile. | - Prone to ring-opening reactions by nucleophiles. - The regioselectivity of attack can be influenced by the electronic effects of the nitro-aromatic system. |
| Ether Linkage | Connects the two functionalities. | - Can potentially participate in intramolecular reactions (NGP), although this is likely suppressed by the nitro group. |
This synergistic effect dictates that reactions at the epoxide ring will be electronically influenced by the nitro group, and reactions involving the nitro group (e.g., reduction) could potentially trigger subsequent intramolecular reactions involving the epoxide.
Other Reactions and Molecular Rearrangements
Oxidation Reactions of the Oxirane Ring
While specific oxidation studies on the oxirane ring of this compound are not extensively documented, the reactivity can be inferred from the general behavior of epoxides and aryl glycidyl ethers. Epoxides themselves are already in a high oxidation state. Further oxidation is not common but can occur under specific and often harsh conditions, sometimes leading to ring cleavage.
More relevant are the oxidation reactions of the substituents on the oxirane ring or other parts of the molecule, which can proceed while leaving the epoxide ring intact, or can lead to subsequent reactions involving the epoxide. For instance, the oxidation of a side chain could alter the electronic environment and influence the epoxide's reactivity.
The synthesis of aryl glycidyl ethers often involves the epoxidation of a corresponding allyl ether. google.com This process itself is an oxidation reaction. Common oxidizing agents used for the epoxidation of alkenes to form epoxides are listed in the table below.
| Oxidizing Agent | Description |
| Peroxycarboxylic acids (e.g., m-CPBA) | A common and effective reagent for the epoxidation of a wide range of alkenes. |
| Hydrogen Peroxide (H₂O₂) | Often used with a catalyst, such as titanium silicalite (TS-1), for a greener epoxidation process. dntb.gov.ua |
| Dimethyl dioxirane (B86890) (DMDO) | A highly reactive oxidizing agent capable of epoxidizing electron-deficient alkenes. nih.gov |
Once formed, the oxirane ring of this compound is generally stable to many oxidizing conditions that might target other parts of a molecule, though strong oxidants could lead to decomposition. The presence of the deactivating nitro group would make electrophilic attack on the aromatic ring more difficult, thereby favoring reactions at other sites.
Investigation of Intramolecular Rearrangement Mechanisms
The structure of this compound is amenable to several potential intramolecular rearrangements, driven by the release of ring strain from the epoxide and the electronic influence of the ortho-nitro-phenoxy group. While specific studies on this molecule are limited, plausible mechanisms can be proposed based on well-established rearrangement reactions in similar systems.
One of the most probable rearrangements involves neighboring group participation (NGP) . The ether oxygen, despite its reduced nucleophilicity, could potentially act as an internal nucleophile to attack one of the epoxide carbons. This would proceed via an intramolecular SN2 mechanism, leading to a cyclic oxonium ion intermediate. Subsequent attack by an external nucleophile would result in a ring-opened product with a different connectivity or stereochemistry than would be expected from a direct external nucleophilic attack.
The aromatic ring itself can also participate in rearrangements. In the presence of a strong acid, protonation of the epoxide oxygen would make it a better leaving group. This could lead to the formation of a carbocation, which could then be attacked by the π-electrons of the benzene ring in an intramolecular Friedel-Crafts-type reaction, potentially leading to cyclized products.
Furthermore, the nitro group can be a key player in triggering rearrangements, often through a preliminary reduction step. Reduction of the nitro group to a nitroso, hydroxylamino, or amino group would introduce a potent internal nucleophile at the ortho position. This newly formed nucleophilic group could readily attack the adjacent epoxide ring, leading to the formation of a heterocyclic ring system. For example, reduction to an amino group could be followed by an intramolecular cyclization to form a six-membered morpholine-type ring structure.
A summary of potential intramolecular rearrangement types is presented below:
| Rearrangement Type | Driving Force / Key Step | Potential Product |
| Neighboring Group Participation (NGP) | Intramolecular SN2 attack by the ether oxygen on the epoxide. | Ring-opened isomers, potentially with retention of stereochemistry at the reaction center. |
| Payne Rearrangement | In the presence of a base, an initially formed alkoxide from nucleophilic attack can re-form a new epoxide at a different position. | Isomeric epoxides. |
| Meinwald-type Rearrangement | Lewis acid-catalyzed rearrangement of the epoxide. | Carbonyl compounds (aldehydes or ketones) through a hydride or alkyl shift. |
| Reductive Cyclization | Initial reduction of the ortho-nitro group to an amine, followed by intramolecular attack on the epoxide ring. | Fused heterocyclic systems, such as derivatives of benzomorpholine. |
These potential pathways highlight the rich and complex reactivity of this compound, stemming from the unique combination and positioning of its functional groups.
Applications in Advanced Organic Synthesis
Building Block for Complex Molecules and Natural Product Synthesis
The inherent reactivity of the oxirane ring, coupled with the directing and activating effects of the 2-nitrophenoxy group, positions 2-(2-Nitro-phenoxymethyl)-oxirane as a key starting material for the construction of intricate molecular frameworks. The strained three-membered epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions that introduce new functional groups and stereocenters. nih.govsemanticscholar.org This reactivity is fundamental to its application in the synthesis of complex molecules and natural products.
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and biologically active compounds. nih.govopenmedicinalchemistryjournal.com this compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems. For instance, the reaction of the oxirane with nitrogen nucleophiles can initiate a cascade of reactions to form fused heterocyclic structures.
One notable application is in the synthesis of imidazo[2,1-b]oxazoles. These fused heterocyclic systems are of interest in medicinal chemistry due to their potential biological activities. The synthesis can be envisioned to proceed through an initial ring-opening of the epoxide by an imidazole (B134444) derivative, followed by an intramolecular cyclization. The nitro group on the aromatic ring can be subsequently modified to further functionalize the resulting heterocyclic core, highlighting the synthetic utility of this building block.
The table below summarizes the role of this compound in the synthesis of nitrogen-containing heterocycles.
| Heterocyclic System | Synthetic Strategy | Key Features |
| Imidazo[2,1-b]oxazoles | Nucleophilic ring-opening by an imidazole derivative followed by intramolecular cyclization. | Access to fused heterocyclic scaffolds. The nitro group allows for further diversification. |
| Other N-Heterocycles | Reaction with various nitrogen-based nucleophiles (amines, azides, etc.). | Versatile entry to a range of heterocyclic cores. |
This table is generated based on established reactivity principles of epoxides and nitroaromatic compounds.
The ring-opening of the epoxide moiety in this compound with various nucleophiles, followed by reduction of the nitro group, provides a straightforward route to 1-amino-3-phenoxy-propan-2-ols. These amino alcohols are important structural motifs in many biologically active molecules and can also serve as chiral auxiliaries in asymmetric synthesis. semanticscholar.orgsci-hub.se
The synthetic sequence typically involves:
Epoxide Ring-Opening: Reaction with an amine or an azide (B81097) followed by reduction. This step introduces the amino functionality.
Nitro Group Reduction: The nitro group can be reduced to an amine, providing an additional handle for functionalization or for influencing the molecule's biological activity.
The stereochemistry of the resulting amino alcohol can often be controlled by using chiral catalysts or by starting with an enantiomerically pure form of the oxirane. This makes this compound a valuable precursor for the synthesis of enantiopure amino alcohols, which are crucial in the development of chiral drugs and catalysts.
Role in Medicinal Chemistry Intermediates
The structural components of this compound are frequently found in pharmacologically active compounds, making it a key intermediate in medicinal chemistry. The oxirane provides a reactive handle for linking to other molecular fragments, while the nitrophenoxy group can be elaborated into various functionalities found in drug molecules.
Pharmaceutical scaffolds are core molecular structures that are common to a range of drugs. This compound can be used to construct several important pharmaceutical scaffolds. For example, the ring-opening of the epoxide with an appropriate nucleophile can lead to the formation of β-amino alcohol or β-alkoxy alcohol moieties, which are present in numerous drug classes. nih.govmdpi.com
The versatility of this intermediate allows for the synthesis of diverse libraries of compounds for high-throughput screening in drug discovery programs. The nitro group can be a precursor to an amino group, which can then be acylated, alkylated, or incorporated into a heterocyclic ring, further expanding the chemical space accessible from this starting material.
The presence of both an epoxide and a nitroaromatic group allows for the synthesis of compounds with specific mechanistic actions. nih.govresearchgate.net For example, the epoxide can act as an electrophile, capable of alkylating biological macromolecules such as proteins and DNA. This reactivity is a key feature of some anticancer agents.
Furthermore, the nitroaromatic group can be bioreduced in hypoxic environments, a characteristic of solid tumors, to generate reactive nitroso and hydroxylamine (B1172632) species. This targeted activation makes nitroaromatic compounds attractive as hypoxia-selective drugs. Therefore, this compound serves as a precursor to compounds that can be designed to have dual mechanisms of action or to be activated under specific physiological conditions. sci-hub.se
The table below provides examples of biologically active scaffolds that can be accessed from this compound.
| Biologically Active Scaffold | Potential Therapeutic Area | Key Synthetic Transformation |
| β-Adrenergic Blockers | Cardiovascular | Ring-opening with an amine. |
| Antifungal Azoles | Infectious Diseases | Ring-opening with a triazole. |
| Hypoxia-Activated Prodrugs | Oncology | Bioreduction of the nitro group. |
This table illustrates potential applications based on the known reactivity of the functional groups present in the title compound.
Development of Novel Synthetic Methodologies
The unique reactivity of this compound also drives the development of new synthetic methods. The interplay between the epoxide and the nitro group can be exploited to design novel tandem or cascade reactions, where multiple chemical bonds are formed in a single synthetic operation. This leads to more efficient and atom-economical synthetic routes to complex molecules.
Researchers are continually exploring new transformations of this versatile building block, including transition-metal-catalyzed reactions and organocatalytic asymmetric ring-openings. These studies not only expand the synthetic utility of this compound but also contribute to the broader field of organic synthesis by providing new tools and strategies for the construction of functional molecules.
Integration with Green Chemistry Principles and Sustainable Synthesis Protocols
The synthesis and application of this compound are increasingly being evaluated through the lens of green chemistry. The twelve principles of green chemistry provide a framework for chemists to design more environmentally benign chemical products and processes. The inherent reactivity of the epoxide ring in this compound, coupled with the directing and activating effects of the nitro-substituted aromatic ring, allows for the development of more sustainable synthetic protocols.
One of the key principles of green chemistry is atom economy , which aims to maximize the incorporation of all materials used in the process into the final product. The reactions involving this compound, particularly ring-opening reactions, can be designed to be highly atom-economical. For instance, the direct addition of a nucleophile to the epoxide ring results in the incorporation of the entire oxirane structure into the new, more complex molecule, with no by-products formed in an ideal scenario.
Another important aspect is the use of safer solvents and auxiliaries . Research in this area focuses on replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, ionic liquids, or supercritical fluids. The development of catalytic systems that are effective in these benign media for reactions involving this compound is a key area of investigation.
Furthermore, the principle of catalysis is central to the sustainable use of this compound. The development of highly efficient and selective catalysts, including biocatalysts, for the transformations of this compound can lead to lower energy consumption, reduced waste, and higher yields of desired products. For example, the use of immobilized enzymes for the kinetic resolution of racemic this compound can provide enantiomerically pure building blocks for the synthesis of chiral drugs and other fine chemicals, a process that aligns with the principles of green chemistry.
The following table summarizes the key green chemistry principles and their application in the context of this compound:
| Green Chemistry Principle | Application in the Context of this compound |
| Atom Economy | Ring-opening reactions of the oxirane moiety can lead to high incorporation of starting material into the product. |
| Use of Safer Solvents | Development of synthetic routes in environmentally benign solvents like water or ionic liquids. |
| Catalysis | Employment of highly efficient and recyclable catalysts to minimize waste and energy consumption. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy requirements. |
| Use of Renewable Feedstocks | Investigating the potential for synthesizing the precursor, 2-nitrophenol (B165410), from renewable resources. |
Utility in Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach is highly convergent and leads to a rapid increase in molecular complexity and diversity, which is particularly valuable in drug discovery and materials science. The unique structural features of this compound make it a potentially valuable component in MCRs for the generation of diverse molecular scaffolds.
The epoxide ring of this compound can be opened by a variety of nucleophiles, and this ring-opening can be the initiating step in a multicomponent cascade. For example, the in-situ formation of an amino alcohol by the reaction of the epoxide with an amine can be followed by a subsequent reaction with a carbonyl compound and another component, leading to the formation of complex heterocyclic scaffolds.
The presence of the nitro group on the aromatic ring also plays a crucial role. The electron-withdrawing nature of the nitro group can influence the regioselectivity of the epoxide ring-opening. Furthermore, the nitro group itself can participate in subsequent reactions, such as reduction to an amine followed by cyclization, or it can be used as a handle for further functionalization, thereby increasing the diversity of the resulting molecular scaffolds.
The utility of this compound in MCRs can be illustrated by its potential use in the synthesis of various heterocyclic systems. For instance, a Passerini or Ugi-type reaction could potentially be designed where the epoxide-derived alcohol serves as one of the components. This would lead to the rapid assembly of peptidomimetic structures with embedded phenoxymethyl (B101242) side chains.
The table below outlines potential multicomponent reactions where this compound could be a key building block:
| Multicomponent Reaction Type | Potential Role of this compound | Resulting Scaffold |
| Ugi Reaction | The epoxide is opened by an amine to form an amino alcohol, which then participates as the alcohol component. | α-acylamino carboxamides with phenoxymethyl side chains. |
| Passerini Reaction | The epoxide is opened to form an alcohol which then reacts with a carboxylic acid and an isocyanide. | α-acyloxy carboxamides with phenoxymethyl side chains. |
| Biginelli-type Reaction | The epoxide-derived functionality could potentially be incorporated into the dihydropyrimidine (B8664642) scaffold. | Functionalized dihydropyrimidones. |
| Hantzsch Dihydropyridine Synthesis | A derivative of this compound could potentially act as the aldehyde component. | Dihydropyridines with a phenoxymethyl substituent. |
The strategic incorporation of this compound into MCRs provides a powerful avenue for the generation of libraries of complex and diverse molecules. This approach aligns with the goals of modern drug discovery, which requires access to a wide range of chemical structures for screening and lead optimization. The ability to rapidly generate scaffold diversity from a single, readily accessible building block is a significant advantage in the quest for new bioactive compounds.
Biological Activity and Pharmacological Relevance: Mechanistic Insights
Modulation of Biological Targets via Epoxide Reactivity
The three-membered, strained ring of the epoxide functional group is highly susceptible to nucleophilic attack, a characteristic that is central to its biological activity. This reactivity allows for the formation of stable covalent bonds with various biological targets.
The primary mechanism by which epoxides exert their biological effects is through the alkylation of nucleophilic sites within macromolecules. researchgate.net The strained oxirane ring can be opened by nucleophilic amino acid residues present in proteins and enzymes. researchgate.net This reaction results in the formation of a stable covalent bond, which can lead to irreversible inhibition or modulation of the protein's function. semanticscholar.org The biological reactivity of epoxyquinoids, for instance, is attributed to their capacity for protein cross-linking, which underpins their broad pharmacological activities. mdpi.com
The electrophilic carbons of the epoxide ring are the primary sites of attack. Nucleophilic groups within proteins, such as the thiol group of cysteine, the imidazole (B134444) group of histidine, and the carboxyl groups of aspartate and glutamate, are common targets for alkylation by epoxides. semanticscholar.orgmdpi.com This covalent modification can alter the protein's three-dimensional structure, disrupt its active site, or interfere with its ability to interact with other molecules, thereby modulating its biological function. mdpi.com
| Amino Acid | Nucleophilic Group | Potential for Reaction |
|---|---|---|
| Cysteine | Thiol (-SH) | High |
| Histidine | Imidazole Ring | Moderate to High |
| Lysine | Amine (-NH2) | Moderate |
| Aspartate | Carboxyl (-COOH) | Moderate |
| Glutamate | Carboxyl (-COOH) | Moderate |
| Methionine | Thioether (-S-CH3) | Low to Moderate |
The ether linkage and the aromatic ring also contribute to the potential for hydrophobic and van der Waals interactions. The specific orientation of the 2-nitrophenoxy group relative to the oxirane will dictate the molecule's three-dimensional conformation, which is a critical determinant for selective receptor binding. While covalent bond formation is often the ultimate mode of action for epoxides, these initial, non-covalent ligand-binding dynamics are crucial for positioning the molecule correctly for a subsequent reaction and for determining its target specificity. nih.gov
Role of the Nitro Group in Modulating Bioactivity
The nitro group is not merely a passive structural element; it is a versatile functional group that is often essential for the bioactivity of many therapeutic agents. nih.govresearchgate.net Its strong electron-withdrawing nature and its capacity for reductive metabolism are key to its pharmacological effects. semanticscholar.org
A critical aspect of the bioactivity of many nitroaromatic compounds is their role as prodrugs that require metabolic activation. mdpi.com This activation typically involves the reduction of the nitro group, a process catalyzed by nitroreductase enzymes found in both mammalian tissues and various microorganisms. nih.govnih.govcanada.ca The reduction can proceed through two main pathways: a one-electron reduction to form a nitro anion radical or a two-electron reduction to yield a nitroso intermediate, which is further reduced to a hydroxylamine (B1172632) and finally to an amine. mdpi.com
These reduced intermediates, particularly the nitroso and hydroxylamine species, are highly reactive electrophiles. nih.gov They can covalently bind to cellular macromolecules, including DNA and proteins, leading to cytotoxic and mutagenic effects. mdpi.com This mechanism is the basis for the activity of several nitroaromatic antimicrobial and anticancer drugs. mdpi.comnih.gov The selective expression of certain nitroreductases in target organisms or hypoxic tumor tissues can provide a basis for drug selectivity. mdpi.com
| Enzyme Class | Cellular Location | Electron Donors | Key Reactive Metabolites |
|---|---|---|---|
| Type I Nitroreductases (Oxygen-insensitive) | Bacteria, Parasites, Mammalian Cells | NAD(P)H | Nitroso, Hydroxylamine |
| Type II Nitroreductases (Oxygen-sensitive) | Bacteria | NAD(P)H | Nitro Anion Radical |
| Aldehyde Oxidase | Mammalian Liver Cytosol | N1-methylnicotinamide, 2-hydroxypyrimidine | Hydroxylamine, Amine |
| Xanthine Oxidase | Mammalian Tissues | Hypoxanthine, Xanthine | Nitro Anion Radical |
The nitro group profoundly influences a molecule's physicochemical properties, which are critical for its biological efficacy. As a potent electron-withdrawing group, it lowers the energy of the lowest unoccupied molecular orbital (LUMO), which can correlate with the compound's reactivity and toxicity. nih.govmdpi.com Its presence also affects lipophilicity, polarity, and the potential for hydrogen bonding, all of which are key factors in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
Case Studies of Related Biologically Active Nitro-Epoxide Derivatives
While direct biological data on 2-(2-Nitro-phenoxymethyl)-oxirane is scarce, examining related compounds that contain either a nitroaromatic moiety or an epoxide ring provides valuable insights into its potential activities. The combination of these two functional groups suggests a potential for dual mechanisms of action.
| Compound/Class | Key Functional Groups | Primary Biological Activity | Mechanism Highlight |
|---|---|---|---|
| Nifurtimox | Nitroheterocycle (Nitrofuran) | Trypanocidal | Reductive activation of the nitro group by a parasitic Type I nitroreductase to form cytotoxic metabolites. mdpi.comnih.gov |
| Epoxide-containing Piperazines (e.g., NCO-700) | Epoxide, Piperazine | Anticancer | The epoxide moiety is believed to be the key pharmacophore, inducing apoptosis in cancer cells. |
| Soloxolone Methyl Epoxides (αO-SM, βO-SM) | Epoxide, Triterpenoid | Antitumor, Anti-inflammatory | The epoxide ring replaces a double bond in the parent compound, modulating its cytotoxic and anti-inflammatory profile. nih.gov |
| Nitrophenol Epoxide Intermediate | Nitrophenol, Epoxide | Antifungal Precursor | A key intermediate in the synthesis of an antifungal agent, highlighting the synthetic utility of the nitro-epoxide combination. Selective reduction of the nitro group without opening the epoxide ring is a critical step. |
These case studies illustrate the distinct yet powerful roles of the nitro and epoxide groups in conferring biological activity. Nitroaromatic compounds often serve as prodrugs activated by specific enzymes, a strategy effectively used in anti-parasitic therapies. mdpi.com Epoxides, on the other hand, are versatile alkylating agents used in anticancer drug design. mdpi.com The synthesis of a nitrophenol epoxide as a drug intermediate demonstrates the chemical compatibility of these two groups and their potential for combined application in medicinal chemistry.
Antitubercular Agents: Insights from Delamanid and Nitroimidazo[2,1-b]oxazole Class
The quest for new treatments for multidrug-resistant tuberculosis (MDR-TB) has led to the development of the nitro-dihydro-imidazooxazole class of drugs, with Delamanid being a prominent member. nih.govdrugbank.com Delamanid, sold under the brand name Deltyba, is a prodrug specifically designed to combat Mycobacterium tuberculosis. wikipedia.orgpatsnap.com Its mechanism hinges on the inhibition of mycolic acid synthesis, which is an essential component of the mycobacterial cell wall. patsnap.comnih.gov
This process begins with the activation of Delamanid within the mycobacterium. wikipedia.org The activation is carried out by a deazaflavin-dependent nitroreductase (Ddn or Rv3547), an enzyme that utilizes the coenzyme F420, specific to mycobacteria. nih.govdrugbank.com This enzymatic reduction of the nitro group generates reactive nitrogen species, including a critical des-nitro metabolite. patsnap.comnih.gov This reactive intermediate is believed to be the primary agent responsible for inhibiting the production of methoxy-mycolic and keto-mycolic acids, thereby destabilizing the cell wall and leading to bacterial death. nih.govwikipedia.orgpatsnap.comnih.gov This targeted mechanism of action is a hallmark of the nitroimidazo[2,1-b]oxazole class, which has shown excellent bactericidal properties against aerobic M. tuberculosis cells. nih.govresearchgate.net The presence of a nitroaromatic moiety in this compound suggests that it could potentially be investigated for similar bio-reductive activation and antitubercular effects.
Anticonvulsant Activity of Benzimidazole (B57391) Derivatives Containing Phenoxymethyl (B101242) Moieties
Benzimidazole and its derivatives are a well-established class of heterocyclic compounds with a wide spectrum of pharmacological activities, including notable anticonvulsant properties. benthamdirect.comresearchgate.net Research into these compounds has identified key pharmacophoric elements essential for anticonvulsant activity: a hydrophobic unit (the benzimidazole ring), a hydrogen-bonding domain, and an electron-donating group. luqmanpharmacyglb.com Various synthetic derivatives have been evaluated using models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov
Structure-activity relationship (SAR) studies on benzimidazole derivatives have shown that substitutions at different positions on the core structure are critical for activity. benthamdirect.comluqmanpharmacyglb.com For instance, the presence of a hydroxyl (-OH) group has been identified as a common feature in many active anticonvulsant and antidiabetic benzimidazole derivatives. luqmanpharmacyglb.comnih.gov While the direct anticonvulsant activity of benzimidazoles with a phenoxymethyl moiety is a specific area for further investigation, the established potential of the benzimidazole scaffold suggests that such derivatives are promising candidates. consensus.app The ability to modulate neuronal excitability by interacting with targets like ion channels and receptors is a key mechanism for these compounds. researchgate.netconsensus.appscispace.com
Anticancer Potential: Mechanistic Pathways (e.g., Topoisomerase Inhibition, Cell Cycle Arrest)
The structural features of this compound, particularly the reactive oxirane (epoxide) ring, suggest potential as an anticancer agent. nih.gov Epoxides are known to be alkylating agents, which can interact with biological macromolecules like DNA and proteins, leading to cytotoxicity. nih.gov
Topoisomerase Inhibition: One significant mechanism for anticancer drugs is the inhibition of topoisomerase enzymes, which are crucial for managing DNA topology during replication and transcription. youtube.com Topoisomerase "poisons" work by trapping the enzyme on the DNA, preventing the re-ligation of DNA strands and leading to the formation of DNA breaks and ultimately, apoptosis. embopress.orgmdpi.com Research on chalcone (B49325) derivatives containing an oxiranylmethoxy group has demonstrated inhibitory activity against topoisomerase II. nih.gov Specifically, certain compounds in this class showed potent cytotoxic activity against human cancer cell lines, and their effect was correlated with topoisomerase II inhibition. nih.gov This suggests that the oxirane moiety, as found in this compound, could be a key pharmacophore for targeting this enzyme. Other classes of topoisomerase II inhibitors include acridines and epipodophyllotoxins like etoposide. mdpi.comnih.gov
Cell Cycle Arrest: Another common anticancer mechanism is the induction of cell cycle arrest, which prevents cancer cells from proliferating. scbt.com Various chemical agents can halt the cell cycle at specific checkpoints, such as the G1/S or G2/M transitions. nih.gov For example, some phenolic compounds have been shown to induce G1/S phase arrest in glioblastoma cells by targeting the p53 signaling pathway and down-regulating cyclin-dependent kinases (CDKs). frontiersin.org The accumulation of cells at a specific phase prevents them from entering mitosis, which can trigger apoptosis. nih.gov The presence of both a phenolic ether and a reactive epoxide in this compound suggests it could potentially interfere with cell cycle progression through various signaling pathways, making it a candidate for investigation as a cell cycle arresting agent. researchgate.net
Development as Radiosensitizing Agents
Radiosensitizers are chemical agents that make tumor cells more susceptible to the damaging effects of radiation therapy. dana-farber.org The primary goal of using a radiosensitizer is to enhance the killing effect on cancer cells while minimizing damage to surrounding healthy tissue. nih.gov This can potentially allow for lower doses of radiation to be used, thereby reducing side effects. dana-farber.org
The mechanisms of radiosensitizers are varied but often involve increasing the DNA damage caused by radiation or inhibiting the cell's ability to repair that damage. youtube.comyoutube.com Many radiosensitizers work by promoting the formation of reactive oxygen species (ROS) or by depleting protective substances like glutathione (B108866) within the tumor. nih.govyoutube.com The nitro group (NO2) is a key feature in many nitroaromatic compounds that have been investigated as radiosensitizers. scielo.br These electron-withdrawing groups can mimic oxygen and "fix" radiation-induced DNA damage, making it permanent and lethal to the cell. Given that this compound contains a nitroaromatic system, it possesses a structural alert for potential radiosensitizing activity.
Theoretical and Computational Biology Studies on Biological Mechanisms
Computational chemistry has become an indispensable tool for understanding how molecules like this compound might interact with biological systems at a molecular level. nih.gov These theoretical approaches can predict and analyze the interactions between a small molecule (ligand) and its biological target, typically a protein or enzyme.
Molecular Docking Studies and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method helps in understanding the feasibility and nature of the ligand-protein interaction. For a molecule like this compound, docking studies could be employed to screen for potential biological targets, such as the active sites of enzymes implicated in the diseases discussed above (e.g., mycobacterial Ddn, topoisomerase II, or cyclin-dependent kinases).
These studies provide a detailed ligand-protein interaction profile, highlighting key non-covalent interactions such as:
Hydrogen bonds: The nitro group and the ether and oxirane oxygens can act as hydrogen bond acceptors.
Hydrophobic interactions: The phenyl ring provides a significant hydrophobic surface.
Pi-stacking: The aromatic ring can interact with aromatic residues in the protein's binding pocket.
By analyzing these interactions, researchers can generate hypotheses about the mechanism of action and rationalize the structure-activity relationships observed in experimental assays. nih.gov
Molecular Dynamics Simulations for Conformational and Binding Analysis
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose from docking.
Key insights from MD simulations include:
Binding Stability: MD can determine if the ligand remains stably bound within the active site or if it dissociates over the simulation time.
Conformational Changes: These simulations reveal how the protein and ligand may change their conformations to achieve an optimal fit, a concept known as "induced fit."
Binding Free Energy Calculations: Advanced MD methods can be used to estimate the binding affinity of the ligand for the protein, providing a quantitative measure of binding strength.
For this compound, MD simulations would be crucial for validating docking predictions and understanding the dynamic nature of its interaction with potential biological targets, thus providing a deeper understanding of its biological mechanisms. nih.govmdpi.com
Quantum-Chemical Calculations Applied to Biological Reactivity and Toxicity Prediction
To comprehend the biological activity and potential toxicity of the chemical compound this compound, computational chemistry, specifically quantum-chemical calculations, offers profound insights. In the absence of direct experimental computational studies on this specific molecule, we can extrapolate its likely characteristics by examining structurally analogous compounds. The key functional components of this compound are the 2-nitrophenoxy group and the oxirane (epoxide) ring. By analyzing quantum-chemical data for molecules containing these moieties, such as 2-nitrophenol (B165410), nitroaromatic ethers, and substituted epoxides, a predictive understanding of the target molecule's reactivity can be constructed.
The biological reactivity of a molecule is intrinsically linked to its electronic structure. Quantum-chemical calculations, such as those based on Density Functional Theory (DFT), allow for the determination of several key descriptors that help in predicting how a molecule will interact with biological systems. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the distribution of electron density (e.g., Mulliken charges), and the molecular electrostatic potential (MEP).
The presence of the nitro group on the aromatic ring significantly influences the electronic properties of the molecule. The nitro group is a strong electron-withdrawing group, which delocalizes the π-electrons of the benzene (B151609) ring. researchgate.net This delocalization affects the molecule's stability and its susceptibility to metabolic activation. For many nitroaromatic compounds, toxicity is linked to the enzymatic reduction of the nitro group, a process that is dependent on the molecule's reduction potential. nih.gov The LUMO energy is a critical indicator of a compound's electron-accepting ability and, consequently, its propensity for reduction. A lower LUMO energy suggests that the molecule can more readily accept an electron, initiating the reduction process that can lead to the formation of toxic reactive intermediates. researchgate.net
The oxirane ring is a known electrophilic functional group. Its strained three-membered ring is susceptible to nucleophilic attack by biological macromolecules such as DNA and proteins. This reactivity is the basis for the mutagenic and carcinogenic properties of many epoxides. Quantum-chemical calculations can pinpoint the sites most susceptible to nucleophilic attack by analyzing the molecular electrostatic potential and the partial atomic charges on the atoms of the epoxide ring.
By examining data from analogous compounds, we can infer the following about this compound:
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap is associated with high reactivity. nih.gov The presence of the nitroaromatic system in this compound likely results in a relatively small HOMO-LUMO gap, suggesting a higher reactivity compared to non-nitrated analogues.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule. For nitroaromatic compounds, a negative potential is typically observed around the oxygen atoms of the nitro group, indicating their potential to interact with electrophilic sites in biological molecules. nih.govresearchgate.net Conversely, regions of positive potential, often associated with the epoxide ring, would indicate susceptibility to nucleophilic attack.
Mulliken Charge Distribution: Mulliken population analysis provides an estimation of the partial atomic charges within a molecule. wikipedia.org In this compound, the carbon atoms of the oxirane ring are expected to carry a partial positive charge, making them electrophilic centers. The nitro group will induce a significant redistribution of charge across the aromatic ring.
The following tables present representative quantum-chemical data for analogue compounds, which can be used to approximate the properties of this compound.
Interactive Data Table: Quantum-Chemical Properties of Analogue Compounds
This table summarizes key quantum-chemical descriptors calculated for compounds structurally related to this compound. These values provide a basis for predicting the reactivity of the target molecule.
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
| m-Nitrophenol | B3LYP/6-31G | - | - | - | nih.gov |
| 2-Nitroflavone | B3LYP/6–31G | - | - | - | iucr.org |
Data for specific HOMO and LUMO energies for these analogues were not explicitly provided in the cited literature, but the studies focused on related electronic properties.
Interactive Data Table: Calculated Dihedral Angles of a Nitroaromatic Analogue
The spatial arrangement of the functional groups is crucial for biological activity. This table shows calculated dihedral angles for 2-nitroflavone, which contains a 2-nitrophenyl group similar to that in the target molecule.
| Compound | Dihedral Angle | Value (°) | Method | Reference |
| 2-Nitroflavone | Phenyl ring mean plane vs. Chromone moiety mean plane | 50.73 | B3LYP/6–31G | iucr.org |
| 2-Nitroflavone | Phenyl ring mean plane vs. Nitro group mean plane | 30.89 | B3LYP/6–31G | iucr.org |
Advanced Research Directions and Future Perspectives
Development of Novel Catalytic Systems for Highly Enantioselective Transformations of Nitro-Epoxides
The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry and materials science. For 2-(2-nitro-phenoxymethyl)-oxirane, the development of catalytic systems that can control the stereochemical outcome of its reactions is a primary research goal. Future efforts will likely concentrate on two main areas: asymmetric ring-opening of the existing epoxide and the asymmetric synthesis of the epoxide itself.
Chiral metal-salen complexes, particularly those involving chromium and cobalt, have proven to be highly effective for the asymmetric ring-opening (ARO) of various epoxides with nucleophiles like azides. mdpi.com Future research will involve designing and screening new generations of these catalysts, including polymeric and heterobimetallic versions, to enhance reactivity and enantioselectivity specifically for nitro-substituted epoxides. mdpi.comgoogle.com The goal is to achieve near-perfect stereocontrol in reactions that install functionalities like amino groups, which are precursors to valuable chiral 1,2-amino alcohols. mdpi.com
Beyond metal-based systems, organocatalysis presents a powerful, metal-free alternative. nih.govresearchgate.netacs.org Chiral phosphoric acids, thioureas, and squaramides are emerging as potent catalysts for the desymmetrization of meso-epoxides and kinetic resolution of racemic epoxides. nih.govnih.gov A key future direction is the design of novel, highly confined organocatalysts that can activate the this compound ring towards nucleophilic attack with exceptional stereocontrol, mimicking the precision of enzymatic reactions. lookchem.com
Table 1: Prospective Catalytic Systems for Enantioselective Transformations
| Catalyst Type | Targeted Transformation | Potential Advantages | Key Research Focus |
| Chiral Metal-Salen Complexes (e.g., Cr, Co) | Asymmetric Ring-Opening (ARO) with various nucleophiles | High turnover, proven efficacy for ARO of epoxides. mdpi.com | Design of bimetallic or polymeric catalysts for enhanced reactivity and recyclability. mdpi.comgoogle.com |
| Chiral Phosphoric Acids | Asymmetric Hydrolysis/Carboxylysis | Metal-free, mimics enzymatic mechanisms, high stereocontrol. lookchem.com | Development of more confined acid catalysts to improve enantioselectivity for substituted epoxides. |
| Chiral Thioureas/Squaramides | Asymmetric Aminolysis/Halogenation | Dual activation of both epoxide and nucleophile. nih.govchemrxiv.org | Broadening the scope of nucleophiles and achieving high enantioselectivity in complex settings. chemrxiv.org |
| Biocatalysts (e.g., Epoxide Hydrolases) | Hydrolytic Kinetic Resolution | Environmentally benign, extremely high selectivity. | Enzyme engineering to tailor substrate specificity for the nitro-phenoxymethyl side chain. |
Exploration of Undiscovered Reactivity Modes and Synthetic Applications for the this compound Core
The true potential of a building block like this compound lies in the discovery of novel reaction pathways. While epoxide ring-opening is a well-trodden path, the interplay between the nitro group, the ether linkage, and the oxirane offers opportunities for unique chemical transformations.
Future research will focus on cascade reactions where a single event triggers a series of bond-forming steps. For instance, the reduction of the nitro group to an amine could be designed to initiate an intramolecular cyclization, leading to complex heterocyclic scaffolds like benzoxazines, which are known to possess a range of biological activities. nih.govphytojournal.comnih.gov The strategic placement of the nitro group at the ortho position is key to enabling such intramolecular pathways.
Furthermore, the use of this nitro-epoxide in multicomponent reactions is a promising, yet underexplored, frontier. frontiersin.orgnih.gov Researchers will aim to design one-pot procedures where this compound reacts with two or more other components to rapidly assemble complex molecular architectures, such as functionalized pyrrolidines or other pharmaceutically relevant heterocycles. vapourtec.comresearchgate.net The development of radical-mediated ring-opening reactions, for example using titanocene(III) reagents, could also unlock new synthetic routes not accessible through traditional polar chemistry. researchgate.net
Rational Design of Derivatives with Tuned Biological Activity and Enhanced Selectivity
The rational design of new drugs often begins with a lead compound that can be chemically modified to enhance its therapeutic properties. nih.govbbau.ac.inslideshare.net The this compound scaffold is a promising starting point for creating new biologically active agents. The nitroaromatic moiety is a known pharmacophore present in several antibacterial and antiprotozoal drugs; its mechanism often involves bioreduction within the target organism. scielo.br
Future work will involve the systematic synthesis of derivatives to build structure-activity relationships (SAR). This includes:
Modification of the Aromatic Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the phenyl ring to modulate electronic properties and lipophilicity, which can influence cell permeability and target binding.
Varying the Nitro Group Position: Moving the nitro group to the meta or para positions to understand its role in target engagement and to potentially alter the metabolic activation pathway.
Derivatization of the Ring-Opened Product: The 1,2-diol or amino alcohol created from the epoxide opening serves as a handle for further functionalization, allowing for the attachment of other pharmacophores to create hybrid molecules with dual-action potential.
The resulting libraries of compounds would be screened against a range of targets, including bacteria, protozoa, and cancer cell lines, leveraging the known activities of related nitroaromatic and benzoxazine (B1645224) compounds. phytojournal.comscielo.br
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
Transitioning a chemical synthesis from the laboratory bench to industrial production presents significant challenges, especially for reactions that are highly exothermic or involve hazardous reagents. The synthesis of this compound likely involves nitration, a notoriously energetic process. ewadirect.comvapourtec.com
Flow chemistry offers a transformative solution to these challenges. europa.eu By performing reactions in small-volume, continuous-flow reactors, heat transfer is vastly improved, minimizing the risk of thermal runaways and enhancing safety. ewadirect.comeuropa.eu Future research will focus on developing a continuous-flow process for the entire synthesis of this compound and its derivatives. This approach not only improves safety but also allows for precise control over reaction parameters, often leading to higher yields and purity. amarequip.comseqens.com
To accelerate the discovery and optimization phases described in the previous sections, automated synthesis platforms will be indispensable. chemspeed.com These systems can perform dozens or even hundreds of reactions in parallel, enabling high-throughput screening of catalysts, reaction conditions, and substrates. chemspeed.comsigmaaldrich.com Integrating automated platforms with flow reactors can create a powerful, end-to-end system for rapid library synthesis and process optimization, significantly shortening development timelines from initial discovery to scalable production. vapourtec.comchemrxiv.orgresearchgate.net
Table 2: Comparison of Batch vs. Flow Synthesis for Nitro-Epoxides
| Parameter | Batch Synthesis | Flow Synthesis | Advantages of Flow |
| Safety | High risk of thermal runaway with nitration; large volumes of hazardous material. | Small reactor volume, superior heat dissipation, reduced risk. ewadirect.comeuropa.eu | Enhanced operational safety, especially at scale. |
| Scalability | Difficult and risky; non-linear translation from lab to plant. | Scaled by numbering-up reactors or extending run time. ewadirect.com | More predictable and safer scale-up. |
| Process Control | Poor mixing and temperature gradients can lead to side products. | Precise control over temperature, pressure, and residence time. amarequip.com | Higher product purity and yield. |
| Throughput | Sequential, time-consuming for optimization. | Amenable to automation for rapid screening and optimization. chemrxiv.org | Accelerated process development. |
Application of Advanced Spectroscopic and Analytical Techniques for Detailed Mechanistic Elucidation
A deep understanding of reaction mechanisms is critical for optimizing existing transformations and discovering new ones. For the reactions involving this compound, a combination of advanced analytical and computational techniques will be essential to unravel the intricate details of its chemical behavior.
In situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow chemists to monitor reactions in real-time without disturbing the system. spectroscopyonline.com Probes can be inserted directly into batch or flow reactors to track the concentration of reactants, intermediates, and products, providing invaluable kinetic data. copernicus.org This is particularly useful for identifying transient or unstable intermediates that would be missed by traditional offline analysis. spectroscopyonline.comnih.gov
Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in modeling reaction pathways. DFT calculations can be used to map out the energy profiles of reactions, visualize the structures of transition states, and explain the origins of stereoselectivity. ic.ac.ukacs.org For example, computational studies can help rationalize why a particular catalyst favors one enantiomer over another or why a ring-opening reaction occurs at a specific carbon atom. acs.orgnih.gov The synergy between in situ spectroscopic data and high-level computational modeling will provide an unprecedented level of mechanistic insight, guiding the rational design of more efficient and selective chemical processes for this versatile nitro-epoxide.
Q & A
Q. How does the reactivity of this compound differ from its fluorinated analogs in medicinal chemistry applications?
- Methodological Answer : Compare reaction kinetics in SN2 ring-opening with fluorinated analogs (e.g., 2-(difluoromethyl)oxirane). The nitro group’s stronger electron-withdrawing effect accelerates nucleophilic attack but may reduce bioavailability. Assess bioactivity in enzyme inhibition assays (e.g., cytochrome P450) to correlate electronic effects with pharmacological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
